molecular formula C10H11NO B1311639 5-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 150560-61-5

5-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1311639
M. Wt: 161.2 g/mol
InChI Key: PFZOPWMHTMNDMV-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Biological Activity : 1,3-Dihydro-2H-indol-2-ones have been reported to exhibit a range of biological activities including antibacterial and antifungal effects. Notably, certain derivatives have demonstrated inhibitory activity against strains like Mycobacterium tuberculosis H(37)Rv, Escherichia coli, and Pseudomonas aeruginosa, among others. The synthesis of these derivatives, such as 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one, has been an area of focus due to their potential biodynamic activities (Akhaja & Raval, 2011).

  • Metal Complexes with Antimicrobial Properties : Palladium and platinum complexes with 5-methyl1.3-dihydro-3-[2-(phenyl)ethylidene ]-2H-indol-2-one-based ligands have shown significant antimicrobial properties. The synthesis, characterization, and study of these complexes' fungicidal and bactericidal activities have been a subject of interest, indicating the potential of such compounds in antimicrobial applications (Biyala, Fahmi, & Singh, 2004).

Antiproliferative and Genotoxicity Studies

  • NIH Screening for Antiproliferative Properties : Certain compounds derived from 5-Ethyl-1,3-dihydro-2H-indol-2-one, specifically 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, were selected by the NIH for in vitro anti-proliferative screening. These compounds showed impressive growth inhibitory effects and were further analyzed for their anti-proliferative activity and genotoxicity, highlighting their potential in medical research and cancer treatment studies (Meti et al., 2016).

Pharmaceutical and Chemical Synthesis Applications

  • Environment-Friendly Synthesis Using Flow Chemistry Techniques : The use of flow chemistry techniques for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives has been explored for its potential in improving the synthesis routes for pharmaceuticals. This method has been shown to decrease the use of hazardous chemicals and increase efficiency, making it a significant advancement in the eco-friendly synthesis of pharmaceuticals (Örkényi et al., 2017).

  • Innovative Synthesis of Dihydro-1H-indol-4(5H)-ones : The catalyst-free, three-component reaction for synthesizing dihydro-1H-indol-4(5H)-ones showcases a facile and efficient approach. This method aligns with group-assisted-purification (GAP) chemistry principles, streamlining the synthesis process by avoiding traditional purification methods, thereby representing a significant advancement in the field of chemical synthesis (Wang & Shi, 2013).

Future Directions

The future directions for research on 5-Ethyl-1,3-dihydro-2H-indol-2-one are not currently known .

properties

IUPAC Name

5-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOPWMHTMNDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436220
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3-dihydro-2H-indol-2-one

CAS RN

150560-61-5
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Acetyl-2-oxindole (2 g) and 15 ml of trifluoroacetic acid in an ice bath was slowly treated with 1.8 g of triethylsilane and then stirred at room temperature for 5 hours. One ml of triethylsilane was added and stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of 5-ethyl-2-oxindole as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

To 5-Acetyl-2-oxindole (2 g) in 15 mL of trifluoroacetic acid in an ice bath was slowly added 1.8 g of triethylsilane; the reaction was then stirred at room temperature for 5 hours. One mL of triethylsilane was added and the stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of the title compound as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

The 5-acetyloxindole (54 g, 308 mmol), acetic acid (400 ml) and palladium on carbon (10%, 5 g) are combined and treated with hydrogen for 14 hours at 55 psi. The catalyst is removed by filtering through a bed of Celite, the filtrate is concentrated under reduced pressure and the residue is treated with ether to give 5-ethyloxindole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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